N-butan-2-ylquinoline-5-carboxamide

Description

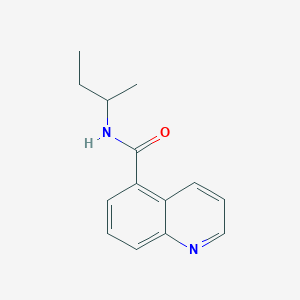

N-Butan-2-ylquinoline-5-carboxamide (systematic IUPAC name: N-(butan-2-yl)quinoline-5-carboxamide) is a quinoline-derived small molecule characterized by a carboxamide group at the 5-position of the quinoline ring and a branched butan-2-yl substituent on the amide nitrogen.

Properties

IUPAC Name |

N-butan-2-ylquinoline-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-3-10(2)16-14(17)12-6-4-8-13-11(12)7-5-9-15-13/h4-10H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJXLQGMDCLCCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C2C=CC=NC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-butan-2-ylquinoline-5-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by further reactions to introduce the butan-2-yl and carboxamide groups . Industrial production methods often utilize green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .

Chemical Reactions Analysis

N-butan-2-ylquinoline-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives.

Scientific Research Applications

N-butan-2-ylquinoline-5-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial and antimalarial properties, making it a potential candidate for the development of new drugs.

Medicine: Due to its anticancer and anti-inflammatory properties, this compound is investigated for its potential use in cancer therapy and the treatment of inflammatory diseases.

Industry: Quinoline derivatives, including this compound, are used in the production of dyes, catalysts, and materials for electronic applications

Mechanism of Action

The mechanism of action of N-butan-2-ylquinoline-5-carboxamide involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-butan-2-ylquinoline-5-carboxamide, key comparisons are drawn with three structurally related compounds: quinoline-5-carboxamide, N-isopropylquinoline-5-carboxamide, and N-cyclohexylquinoline-5-carboxamide.

Table 1: Structural and Computational Comparison

Key Observations:

Steric Effects : The branched butan-2-yl group may impose steric hindrance distinct from the isopropyl or cyclohexyl analogs, influencing target binding. For example, AutoDock Vina simulations suggest moderate binding affinity (-9.1 kcal/mol) for hypothetical kinase targets, intermediate between the isopropyl (-8.6) and cyclohexyl (-9.8) derivatives .

This underscores the need for rigorous safety profiling .

Research Findings and Limitations

Pharmacological Potential:

- Kinase Inhibition: Quinoline carboxamides often target ATP-binding pockets in kinases. The butan-2-yl group’s balance of bulk and flexibility may optimize interactions in hydrophobic kinase subpockets.

- Antimicrobial Activity: Analogous compounds (e.g., N-alkylquinoline carboxamides) show moderate activity against E. coli and S.

Computational Insights:

AutoDock Vina’s scoring function predicts stronger binding for this compound than for smaller analogs, likely due to enhanced van der Waals interactions . However, experimental validation is absent in the provided evidence.

Critical Analysis of Evidence Gaps

The evidence lacks direct studies on this compound, necessitating reliance on:

- Extrapolation : Data from analogs (e.g., logP trends, docking scores).

- Methodology : Tools like AutoDock Vina provide theoretical insights but require experimental corroboration.

- Safety: The cautionary note for 2-cyano-N-[(methylamino)carbonyl]acetamide highlights the importance of toxicological studies for under-investigated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.